N-(2,6-dimethylphenyl)-3-ethoxybenzamide
Description
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-3-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-4-20-15-10-6-9-14(11-15)17(19)18-16-12(2)7-5-8-13(16)3/h5-11H,4H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIMEMKYINMXAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC=C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-3-ethoxybenzamide typically involves the reaction of 2,6-dimethylaniline with 3-ethoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or toluene
Reaction Time: 2-4 hours
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-3-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The amide group can be reduced to form an amine.
Substitution: The ethoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: 3-ethoxybenzoic acid
Reduction: N-(2,6-dimethylphenyl)-3-ethoxybenzylamine
Substitution: 3-bromoethoxybenzamide or 3-chloroethoxybenzamide
Scientific Research Applications
N-(2,6-dimethylphenyl)-3-ethoxybenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-3-ethoxybenzamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Electronic and Steric Effects
- Ethoxy vs. Methyl Groups : The 3-ethoxy substituent in the target compound enhances solubility in polar solvents compared to the 3-methyl analog (). However, the ethoxy group’s bulkiness may reduce binding affinity to certain enzymes compared to smaller substituents .
- Nitro vs. Ethoxy : In N-(3-acetylphenyl)-4-ethoxy-3-nitrobenzamide (), the nitro group’s electron-withdrawing nature increases the electrophilicity of the benzamide ring, making it more reactive in nucleophilic substitution reactions. This contrasts with the electron-donating ethoxy group, which stabilizes the ring and directs reactivity toward electrophilic positions .
Q & A
Q. What synthetic methodologies are recommended for preparing N-(2,6-dimethylphenyl)-3-ethoxybenzamide, and how can reaction conditions be optimized?
The synthesis of this compound typically involves coupling 3-ethoxybenzoic acid derivatives with 2,6-dimethylaniline under amide-forming conditions. A common approach uses carbodiimide coupling agents (e.g., EDC or DCC) with catalytic DMAP in anhydrous solvents like dichloromethane or DMF . For optimization, stoichiometric ratios are critical: Evidence from analogous reactions suggests using 4 equivalents of amine relative to the acylating agent to drive the reaction to completion, as seen in chloroacetamide/diethylamine reactions . Monitoring via TLC or HPLC is advised to track intermediate formation.
Q. What analytical techniques are essential for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR confirm substituent positions and amide bond integrity.
- X-ray Crystallography : Resolves 3D structure and intermolecular interactions (e.g., hydrogen bonding in the amide group) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- FT-IR : Identifies characteristic bands (e.g., C=O stretch at ~1650–1680 cm) .
Q. How can crystallographic data discrepancies be resolved when refining the structure of this compound?
Discrepancies in X-ray data (e.g., high R-factors or thermal motion artifacts) require iterative refinement using software like SHELXL. Key steps:
Q. What strategies address low yields in amide coupling reactions for this compound?
Low yields often stem from steric hindrance from the 2,6-dimethylphenyl group. Mitigation approaches:
- Pre-activation : Convert the carboxylic acid to an acid chloride before coupling.
- Microwave-assisted synthesis : Reduces reaction time and improves efficiency .
- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to enhance reagent solubility .
Q. How can computational methods aid in predicting the biological activity of this compound derivatives?
Docking studies (AutoDock Vina, Schrödinger Suite) can model interactions with target proteins (e.g., cyclooxygenase for anti-inflammatory activity). Pharmacophore mapping identifies critical features like the ethoxy group’s hydrophobic pocket binding. MD simulations assess stability of ligand-receptor complexes over 100-ns trajectories .
Q. What are the challenges in analyzing regioisomeric impurities during synthesis?
Impurities arise from competing substitution at the benzamide ring. Resolution methods:
- HPLC-DAD : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to separate regioisomers.
- 2D NMR (HSQC, NOESY) : Differentiates substitution patterns via cross-peak analysis .
Methodological Guidelines
- Crystallography : Prioritize SHELX programs for refinement due to their robustness in handling small-molecule data .
- Synthesis : Validate purity via melting point analysis and orthogonal chromatographic methods (HPLC, GC-MS).
- Biological Assays : Use PubChem-derived structural analogs (e.g., nitrobenzamide derivatives) as positive controls .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
